Nonadecanedioic acid

Descripción general

Descripción

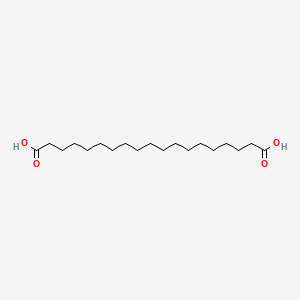

Nonadecanedioic acid, also known as 1,19-nonadecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C19H36O4. It is a white crystalline solid that is relatively insoluble in water but soluble in organic solvents. This compound is part of the family of long-chain fatty acids and is used in various industrial and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonadecanedioic acid can be synthesized through several methods. One common method involves the oxidation of long-chain hydrocarbons. For example, the oxidation of nonadecane using potassium permanganate in an alkaline medium can yield this compound. Another method involves the ozonolysis of oleic acid followed by oxidative cleavage .

Industrial Production Methods: In industrial settings, this compound is often produced through the air oxidation of long-chain alkanes. This process involves the use of catalysts such as cobalt or manganese to facilitate the oxidation reaction. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity .

Análisis De Reacciones Químicas

Catalytic System

The reaction employs a palladium-based catalyst system:

-

Catalyst precursor : [(dtbpx)Pd(OTf)₂] (dtbpx = di-tert-butylphosphine ligand)

-

Role of ligand : The diprotonated ligand (dtbpxH₂)(OTf)₂ facilitates activation of the Pd precursor via oxidative addition to form a catalytically active Pd hydride species .

Reaction Conditions

Solvent Effects

The choice of solvent critically impacts reaction efficiency:

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| Ethyl acetate | 2.6 | 72.7 |

| Diglyme | 34.7 | 91.0 |

| THF | 31.3 | 91.3 |

| 1,2-dimethoxyethane | 42.3 | 89.7 |

| 1,4-dioxane | 33.9 | 93.2 |

| Data from pressure reactor studies with oleic acid as substrate . |

Mechanistic Insights

The catalytic cycle involves three key steps:

-

Activation of Pd precursor :

-

Isomerization of double bonds :

-

The internal double bond of the fatty acid undergoes isomerization to position the reactive site for carbonylation.

-

-

Terminal carbonylation :

Theoretical calculations indicate hydrolysis is the rate-determining step, influenced by nucleophile concentration and steric effects .

Key Reaction Parameters

-

Nucleophile concentration : Low water concentration limits reaction efficiency due to the high energetic barrier of hydrolysis .

-

Catalyst turnover numbers (TON) : Achieves TON >120 under optimized conditions, demonstrating high catalytic efficiency .

-

Selectivity : Linear product selectivity exceeds 90% in most solvents, attributed to controlled isomerization .

Comparison with Alternative Methods

While other methods (e.g., oxidation of hydrocarbons) exist, hydroxycarbonylation offers distinct advantages:

| Method | Advantages | Limitations |

|---|---|---|

| Hydroxycarbonylation | High selectivity, direct synthesis from unsaturated substrates | Requires pressurized CO and specialized catalysts |

| Oxidation of alkanes | Simpler starting materials | Lower selectivity, shorter-chain products |

Aplicaciones Científicas De Investigación

Nonadecanedioic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: It is studied for its role in metabolic pathways and as a biomarker in certain biological samples.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of high-performance lubricants, plasticizers, and as a building block for specialty chemicals

Mecanismo De Acción

Nonadecanedioic acid can be compared with other long-chain dicarboxylic acids such as:

- Octadecanedioic acid (C18H34O4)

- Eicosanedioic acid (C20H38O4)

- Docosanedioic acid (C22H42O4)

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. For example, its melting point and solubility differ from those of shorter or longer-chain dicarboxylic acids. These properties make it suitable for specific applications where other dicarboxylic acids may not be as effective .

Comparación Con Compuestos Similares

- Octadecanedioic acid: Similar in structure but with one less carbon atom.

- Eicosanedioic acid: Similar in structure but with one more carbon atom.

- Docosanedioic acid: Similar in structure but with three more carbon atoms .

Actividad Biológica

Nonadecanedioic acid (C19H36O4), a dicarboxylic fatty acid, is increasingly recognized for its potential biological activities. This article aims to consolidate various research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a long carbon chain with two carboxylic acid groups at each end. Its structural formula can be represented as:

This unique structure contributes to its solubility and interaction with biological membranes, influencing its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. In vitro studies have shown that this compound can reduce oxidative stress markers in various cell lines, suggesting its potential role in preventing oxidative damage associated with chronic diseases .

2. Anti-inflammatory Effects

This compound has been observed to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. A study demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It appears to enhance neuronal survival in models of neurodegeneration by promoting autophagy and reducing apoptosis . These effects suggest its potential use in conditions like Alzheimer's disease.

The biological activities of this compound are attributed to several mechanisms:

- Modulation of Lipid Metabolism : this compound influences lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which play a vital role in fatty acid oxidation and glucose metabolism.

- Regulation of Gene Expression : It can alter the expression of genes involved in inflammation and oxidative stress response, thereby exerting protective effects at the molecular level.

Study 1: Antioxidant Activity

A study conducted on rat liver cells showed that this compound supplementation significantly decreased malondialdehyde levels (a marker of oxidative stress) while increasing glutathione levels, indicating enhanced antioxidant capacity .

Study 2: Neuroprotection

In a model of neuroinflammation induced by lipopolysaccharide (LPS), this compound treatment resulted in reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls .

Data Tables

Propiedades

IUPAC Name |

nonadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAWYXIHOVRGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978093 | |

| Record name | Nonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-70-0 | |

| Record name | Nonadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87WJ2SJA5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.